Cas no 2227891-12-3 ((2R)-4-(3-fluorophenyl)butan-2-ol)

(2R)-4-(3-Fluorophenyl)butan-2-ol is a chiral secondary alcohol featuring a fluorinated phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the stereochemistry at the 2-position allows for enantioselective transformations. This compound is particularly useful in the development of fluorinated analogs of pharmacologically active compounds, where its structural motif can influence pharmacokinetic properties. Its well-defined stereochemistry and functional group compatibility make it suitable for asymmetric synthesis and medicinal chemistry research. High purity and consistent quality ensure reliable performance in synthetic workflows.
(2R)-4-(3-fluorophenyl)butan-2-ol structure
2227891-12-3 structure
Product Name:(2R)-4-(3-fluorophenyl)butan-2-ol
CAS No:2227891-12-3
MF:C10H13FO
MW:168.208026647568
CID:6206908
PubChem ID:165614786
Update Time:2025-05-23

(2R)-4-(3-fluorophenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(3-fluorophenyl)butan-2-ol
    • EN300-1815919
    • 2227891-12-3
    • Inchi: 1S/C10H13FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,5-6H2,1H3/t8-/m1/s1
    • InChI Key: YNXPOGQFCJDCKU-MRVPVSSYSA-N
    • SMILES: FC1=CC=CC(=C1)CC[C@@H](C)O

Computed Properties

  • Exact Mass: 168.095043196g/mol
  • Monoisotopic Mass: 168.095043196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

(2R)-4-(3-fluorophenyl)butan-2-ol Pricemore >>

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(2R)-4-(3-fluorophenyl)butan-2-ol Related Literature

Additional information on (2R)-4-(3-fluorophenyl)butan-2-ol

Comprehensive Analysis of (2R)-4-(3-fluorophenyl)butan-2-ol (CAS No. 2227891-12-3): Properties, Applications, and Industry Insights

The compound (2R)-4-(3-fluorophenyl)butan-2-ol (CAS No. 2227891-12-3) is a chiral secondary alcohol featuring a fluorinated phenyl group, which has garnered significant attention in pharmaceutical and fine chemical research. Its unique structural attributes, including the 3-fluorophenyl moiety and the (2R)-stereocenter, make it a valuable intermediate for synthesizing bioactive molecules. This article delves into its physicochemical properties, synthetic routes, and emerging applications while addressing trending topics like green chemistry and AI-driven drug discovery.

Chemically, (2R)-4-(3-fluorophenyl)butan-2-ol exhibits a molecular formula of C10H13FO, with a molar mass of 168.21 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, traits highly sought after in modern drug design. Recent studies highlight its role in optimizing CNS-targeting therapeutics, aligning with the growing demand for neuropharmacological agents. Researchers are also exploring its utility in asymmetric catalysis, leveraging its chiral backbone to produce enantiomerically pure compounds.

From a synthetic perspective, 2227891-12-3 can be prepared via stereoselective reduction of corresponding ketones or through enzymatic resolution methods. The shift toward sustainable synthesis has spurred interest in biocatalysts and flow chemistry techniques to minimize waste. Industry reports indicate a rising adoption of this compound in preclinical drug development, particularly for GPCR modulators, reflecting its versatility in medicinal chemistry.

Market trends reveal increasing queries about "fluorinated building blocks" and "chiral alcohol applications," underscoring the relevance of (2R)-4-(3-fluorophenyl)butan-2-ol. Analysts attribute this to the compound's compatibility with late-stage functionalization strategies, a hot topic in high-throughput screening workflows. Furthermore, its stability under physiological pH conditions makes it a candidate for prodrug formulations, addressing challenges in oral bioavailability.

Environmental and regulatory aspects are equally critical. While not classified as hazardous, the compound’s eco-toxicity profile is under evaluation to align with REACH compliance. Innovations like microwave-assisted synthesis and solvent-free reactions are being explored to enhance its green metrics, resonating with the global push for carbon-neutral manufacturing.

In conclusion, (2R)-4-(3-fluorophenyl)butan-2-ol (CAS No. 2227891-12-3) represents a nexus of structural ingenuity and practical utility. Its integration into targeted drug delivery systems and catalysis exemplifies its multidisciplinary appeal. As the scientific community prioritizes precision medicine and sustainable chemistry, this compound is poised to play a pivotal role in shaping future innovations.

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